molecular formula C26H23N3O6 B3002291 (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 380478-18-2

(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B3002291
CAS No.: 380478-18-2
M. Wt: 473.485
InChI Key: ICWQZPUIJGZARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a substituted acrylamide derivative featuring a conjugated enamide backbone. Key structural elements include:

  • A cyano group at the α-position of the acrylamide, enhancing electron-withdrawing properties.
  • A 3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl substituent, contributing steric bulk and lipophilicity.
  • An N-(2-hydroxy-4-nitrophenyl) group, introducing polar nitro and hydroxy functionalities that influence hydrogen-bonding capacity and solubility.

Its structural complexity necessitates precise crystallographic methods for characterization, as exemplified by tools like SHELXL and ORTEP-III .

Properties

IUPAC Name

(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6/c1-3-34-25-13-19(8-11-24(25)35-16-18-6-4-17(2)5-7-18)12-20(15-27)26(31)28-22-10-9-21(29(32)33)14-23(22)30/h4-14,30H,3,16H2,1-2H3,(H,28,31)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWQZPUIJGZARM-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O5C_{25}H_{26}N_{4}O_{5}, with a molecular weight of approximately 462.5 g/mol. The structure includes various functional groups that may influence its biological activity, including cyano, methoxy, and nitro groups.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research studies regarding its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.48Induces apoptosis via caspase activation
HCT-1160.78Arrests cell cycle at G1 phase
SK-MEL-20.65Inhibits proliferation through p53 activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound exhibits potent cytotoxic effects against breast (MCF-7) and colorectal (HCT-116) cancer cells .

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptotic Pathways : The compound has been shown to increase the activity of caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that it effectively halts the cell cycle at the G1 phase, preventing further proliferation.
  • p53 Activation : Western blot analyses indicate that treatment with this compound elevates p53 levels, a critical regulator of the cell cycle and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the chemical structure significantly impact biological activity:

  • Electron Withdrawing Groups (EWG) : The presence of EWGs at specific positions on the aromatic rings has been correlated with enhanced biological activity.
  • Electron Donating Groups (EDG) : Conversely, substituents that act as EDGs tend to decrease activity, indicating a delicate balance in substituent effects on potency .

Case Studies

In a recent study involving a series of oxadiazole derivatives similar to our compound, researchers found that compounds with specific substitutions exhibited IC50 values comparable or superior to established anticancer agents like combretastatin A4. These findings underscore the potential for further development and optimization of (E)-2-cyano derivatives as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Features Reference
(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide (Target) 3-ethoxy, 4-[(4-methylphenyl)methoxy], N-(2-hydroxy-4-nitrophenyl) 473.49* High polarity (nitro/hydroxy), moderate lipophilicity. N/A
(E)-2-cyano-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide 4-methoxyphenyl, N-(4-methoxyphenylmethyl) 322.35 Simpler structure; methoxy groups enhance solubility but reduce steric hindrance.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 3-ethoxyphenyl, furan-2-yl with nitro/methyl 417.41 Heterocyclic furan introduces π-π stacking potential; nitro group increases reactivity.
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 3-chloro-4-fluorophenyl, 4-isobutylphenyl 331.81 Halogens (Cl, F) enhance lipophilicity; isobutyl improves membrane permeability.
350823-11-9: (2E)-2-cyano-3-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide Extended ethoxy chain with 3-methoxyphenoxy, N-(2-methylphenyl) 472.53 Complex ethoxy chain increases metabolic stability; methylphenyl reduces polarity.
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide Pyrazole ring with 4-methoxyphenyl, N-phenyl 344.40 Heterocyclic pyrazole alters electronic distribution; methoxyphenyl aids solubility.

Notes:

  • Molecular Weight: The target compound’s higher molecular weight (estimated ~473.49 g/mol) reflects its extended aromatic and polar substituents.
  • Polarity: The nitro and hydroxy groups in the target compound enhance hydrophilicity compared to analogs with halogens or alkyl chains .
  • Biological Implications: Compounds with nitro groups (e.g., target and ) may exhibit redox activity, while halogenated analogs () could show improved pharmacokinetics due to increased lipophilicity.

Physicochemical and Functional Comparisons

Solubility and LogP

  • Target Compound: Predicted low water solubility due to aromaticity and nitro group; LogP ~3.5 (estimated).
  • Compound: Higher solubility (methoxy groups) but lower LogP (~2.8).
  • Compound: High LogP (~4.1) due to halogen and isobutyl groups, favoring membrane penetration.

Electronic Effects

  • The target’s cyano and nitro groups create a strong electron-deficient acrylamide core, enhancing electrophilicity compared to ’s pyrazole-based analog.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide?

  • Methodology : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Step 1 : Substitution reactions using nitrobenzene derivatives and alkoxy-phenols under alkaline conditions to introduce ethoxy and benzyloxy groups .
  • Step 2 : Reduction of nitro intermediates to amines using iron powder in acidic media .
  • Step 3 : Condensation with cyanoacetic acid derivatives using coupling agents (e.g., EDC/HOBt) in solvents like DMF .
  • Optimization : Solvent-free (neat) methods or microwave-assisted synthesis can enhance reaction efficiency and yield .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-methylphenyl group appear as singlets at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NMR signals may arise from dynamic processes (e.g., keto-enol tautomerism).

  • Approach : Variable-temperature NMR or 2D techniques (COSY, HSQC) clarify exchange phenomena .
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystal structures provide corroborative evidence .

Q. What strategies are effective for designing biological activity assays involving this compound?

  • Experimental Design :

  • Target Selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) based on structural analogs .
  • Dose Optimization : Use IC₅₀ determination via enzyme inhibition assays (e.g., fluorescence-based) with positive controls .
  • Metabolic Stability : Assess hepatic microsomal stability to guide in vivo studies .

Q. How can computational methods predict the compound’s reactivity or binding modes?

  • Tools :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2) using crystallographic PDB files .
    • Validation : Compare computational results with experimental kinetic data (e.g., inhibition constants) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Quality Control :

  • HPLC Purity Checks : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .
  • Intermediate Monitoring : Track reaction progress via TLC or in situ FTIR for key functional groups (e.g., nitrile peaks at ~2200 cm⁻¹) .

Q. What are best practices for reporting crystallographic data?

  • Guidelines :

  • CIF Files : Deposit raw data in repositories (e.g., Cambridge Structural Database) with SHELXL refinement parameters .
  • Hydrogen Bonding Tables : Include donor-acceptor distances and angles for reproducibility .

Contradiction Management

Q. How to reconcile conflicting biological activity reports across studies?

  • Root Causes : Variations in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles.
  • Resolution :

  • Meta-Analysis : Compare IC₅₀ values normalized to reference standards .
  • Side-Reaction Identification : Use LC-MS to detect byproducts (e.g., hydrolyzed cyano groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.